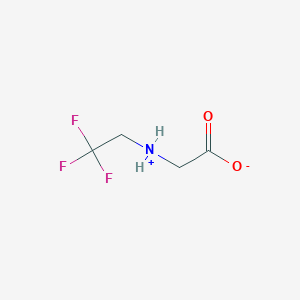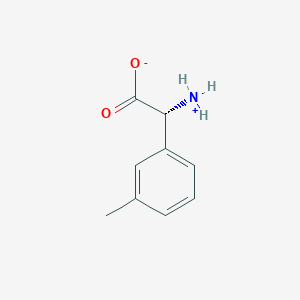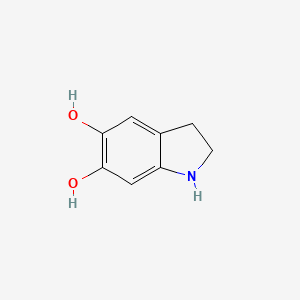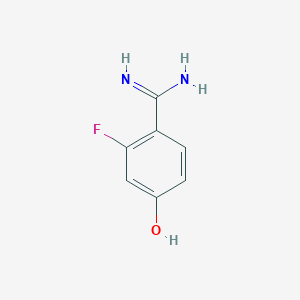
7-Ethyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones It is characterized by a fused bicyclic structure consisting of a cyclopentanone ring fused to a benzene ring, with an ethyl group attached at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an organic solvent like dichloromethane. The cyclization step can be facilitated by heating the reaction mixture, and the final reduction step may involve the use of a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity. Industrial methods may also incorporate green chemistry principles, such as solvent recycling and waste minimization, to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
7-Ethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound and its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making them candidates for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Ethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes. Detailed studies on the compound’s interactions at the molecular level are necessary to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the ethyl group at the 7th position, making it less hydrophobic and potentially altering its reactivity and biological activity.
7-Methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.
7-Hydroxy-2,3-dihydro-1H-inden-1-one: Contains a hydroxyl group, introducing different reactivity and potential for hydrogen bonding.
Uniqueness
7-Ethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the ethyl group, which can influence its hydrophobicity, reactivity, and interaction with biological targets. This structural feature may enhance its suitability for specific applications compared to its analogs.
Propriétés
IUPAC Name |
7-ethyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-8-4-3-5-9-6-7-10(12)11(8)9/h3-5H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCAVGHDKBRJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethynylbicyclo[2.2.2]octane](/img/structure/B7809538.png)

![1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7809558.png)

![3,5-Dihydro-1H-furo[3,4-C]pyrrole-4-carboxylic acid](/img/structure/B7809572.png)








